molecular formula C14H10F3N5O2S B2643120 Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034285-08-8

Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No. B2643120
CAS RN: 2034285-08-8
M. Wt: 369.32
InChI Key: LKUVEQACIDWYHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several interesting functional groups including a benzo[c][1,2,5]thiadiazole, a 1,2,4-oxadiazole, and a pyrrolidine ring. These groups are common in many pharmaceuticals and materials due to their interesting chemical properties .


Molecular Structure Analysis

The presence of multiple heterocyclic rings in the compound suggests that it may have interesting electronic properties. The sulfur and nitrogen atoms in the rings are likely to contribute to any potential biological activity of the compound .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyrrolidine ring can potentially undergo reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) in this compound suggests that it may have interesting properties such as high polarity .

Scientific Research Applications

Drug-like Properties and Antimicrobial Activity

Research by Pandya et al. (2019) focused on the synthesis of a library of compounds related to the queried chemical structure, emphasizing their in silico ADME prediction properties and in vitro antimicrobial activities. These compounds demonstrated good to moderate activity against bacterial and fungal strains, indicating their potential as antimicrobial agents. This study highlights the importance of in silico predictions in identifying drug-like properties of new compounds, a crucial step in drug development (Pandya et al., 2019).

Molecular Aggregation and Solvent Effects

Matwijczuk et al. (2016) investigated molecular aggregation in compounds with thiadiazole structures, examining how solvent types affect aggregation processes. This research provides valuable insights into the solvent-dependent behaviors of thiadiazole derivatives, which could be relevant for understanding the solubility and stability of similar compounds in various environments (Matwijczuk et al., 2016).

Anticancer Potential

Das et al. (2023) reported on the synthesis of boron-based benzo[c][1,2,5]oxadiazoles and thiadiazoles, aiming at anticancer applications. These compounds were designed to target tumor hypoxia, a condition often found in solid tumors, suggesting a novel approach to cancer therapy by exploiting the unique properties of these heterocycles (Das et al., 2023).

Safety and Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Research into compounds with similar structures is ongoing, with many potential applications in areas such as pharmaceuticals and materials science .

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5O2S/c15-14(16,17)13-18-11(19-24-13)8-3-4-22(6-8)12(23)7-1-2-9-10(5-7)21-25-20-9/h1-2,5,8H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUVEQACIDWYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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